

## Physicochemical Properties of 2,4,6-Trichlorophenol: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,4,6-Trichlorophenol** (2,4,6-TCP). The information herein is intended to support research, development, and safety assessments involving this compound. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols for key property determinations are provided.

## **Core Physicochemical Properties**

**2,4,6-Trichlorophenol** is a chlorinated phenol that presents as a colorless to yellow crystalline solid with a strong phenolic odor.[1] It has been historically used as a fungicide, herbicide, insecticide, and preservative, though its use has been curtailed due to its environmental persistence and toxicological concerns.[1][2]

## **Quantitative Physicochemical Data**

The following tables summarize the key physicochemical properties of **2,4,6-Trichlorophenol**.



Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>3</sub> O	[1]
Molecular Weight	197.45 g/mol	[1]
Melting Point	69.5 °C	[1]
Boiling Point	249 °C	[1]
Water Solubility	0.069 g/100 g H <sub>2</sub> O	[1]
pKa (Acidity Constant)	6.23	[3]
LogP (Octanol-Water Partition Coefficient)	3.69	[3]

Additional Properties	Value	Reference(s)
Appearance	Yellow-whitish lumps or powder	[1]
Odor	Strong, phenolic	[1]
Density	1.4901 g/cm3 at 75 °C	[1]
Vapor Pressure	0.008 mmHg at 25 °C	[3]

## **Experimental Protocols**

The following are detailed methodologies for the experimental determination of the key physicochemical properties of **2,4,6-Trichlorophenol**.

## **Melting Point Determination**

The melting point of **2,4,6-Trichlorophenol** can be determined using the capillary tube method with a melting point apparatus.[4][5][6][7]

#### Apparatus:

• Melting point apparatus (e.g., Mel-Temp or similar)



- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer (calibrated)

#### Procedure:

- A small sample of **2,4,6-Trichlorophenol** is finely ground using a mortar and pestle.
- The open end of a capillary tube is tapped into the powdered sample until a small amount (2-3 mm in height) is packed into the sealed end.
- The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
- The sample is heated at a rate of approximately 10-20°C per minute for a preliminary, rapid determination of the approximate melting range.
- The apparatus is allowed to cool.
- A second, more precise determination is performed with a new sample, heating at a slower rate of 1-2°C per minute as the temperature approaches the previously determined approximate melting point.[4]
- The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid crystal disappears is recorded as the completion of melting. This range is the melting point of the sample.

## **Boiling Point Determination**

The boiling point of **2,4,6-Trichlorophenol** can be determined using the Thiele tube method or by simple distillation.[8][9][10][11]

Apparatus:



- Thiele tube or distillation apparatus
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer (calibrated)
- Heating source (e.g., Bunsen burner or heating mantle)
- Mineral oil (for Thiele tube)

Procedure (Thiele Tube Method):

- A small amount of **2,4,6-Trichlorophenol** is placed in a small test tube.
- A capillary tube, with the sealed end uppermost, is placed inside the test tube containing the liquid.
- The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
- The assembly is clamped within a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.
- The Thiele tube is gently heated, and the temperature is monitored.
- As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is discontinued, and the apparatus is allowed to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

## **Water Solubility Determination**

The solubility of **2,4,6-Trichlorophenol** in water can be determined by the shake-flask method. [12][13][14][15]



#### Apparatus:

- Conical flasks with stoppers
- Analytical balance
- Magnetic stirrer and stir bars
- Constant temperature water bath
- Centrifuge
- Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

#### Procedure:

- An excess amount of 2,4,6-Trichlorophenol is added to a known volume of deionized water in a conical flask.
- The flask is sealed and placed in a constant temperature water bath (e.g., 25°C).
- The mixture is stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The stirring is stopped, and the mixture is allowed to stand to allow the undissolved solid to settle.
- A sample of the supernatant is carefully withdrawn and centrifuged to remove any suspended particles.
- The concentration of 2,4,6-Trichlorophenol in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- The determined concentration represents the water solubility of 2,4,6-Trichlorophenol at the specified temperature.

## pKa Determination



The acid dissociation constant (pKa) of **2,4,6-Trichlorophenol** can be determined spectrophotometrically.[16][17][18][19]

#### Apparatus:

- UV-Vis spectrophotometer
- pH meter (calibrated)
- Volumetric flasks and pipettes
- Buffer solutions of varying known pH

#### Procedure:

- A stock solution of 2,4,6-Trichlorophenol of known concentration is prepared in a suitable solvent (e.g., methanol or ethanol).
- A series of buffer solutions covering a pH range around the expected pKa of 2,4,6-Trichlorophenol (approximately 5-8) are prepared.
- A small, constant aliquot of the 2,4,6-Trichlorophenol stock solution is added to each buffer solution in a volumetric flask and diluted to the mark.
- The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. The wavelength of maximum absorbance for the ionized and unionized forms should be identified.
- The absorbance of each solution is measured at a wavelength where the ionized and unionized forms have different absorption characteristics.
- The pH of each solution is accurately measured using a calibrated pH meter.
- The pKa is calculated using the Henderson-Hasselbalch equation, or by plotting the absorbance versus pH and fitting the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa.

## **LogP Determination**



The octanol-water partition coefficient (LogP) of **2,4,6-Trichlorophenol** can be determined using the High-Performance Liquid Chromatography (HPLC) method.[20][21][22][23][24]

#### Apparatus:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector
- Reversed-phase C18 column
- Analytical balance
- Volumetric flasks and pipettes
- Octanol-saturated water and water-saturated octanol

#### Procedure:

- A series of standard compounds with known LogP values that bracket the expected LogP of 2,4,6-Trichlorophenol are selected.
- A calibration curve is generated by injecting the standard compounds onto the HPLC system and recording their retention times.
- The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer.
- A plot of the logarithm of the retention time (log k') versus the known LogP values of the standards is created.
- A solution of **2,4,6-Trichlorophenol** of known concentration is prepared and injected into the HPLC system under the same conditions as the standards.
- The retention time of 2,4,6-Trichlorophenol is measured.
- The LogP of 2,4,6-Trichlorophenol is determined by interpolating its log k' value on the calibration curve.

## **Visualizations**



## **Biodegradation Pathway of 2,4,6-Trichlorophenol**

The following diagram illustrates the aerobic biodegradation pathway of **2,4,6-Trichlorophenol** by the fungus Phanerochaete chrysosporium.[25][26] This pathway involves initial oxidation and subsequent reductive dechlorination steps.



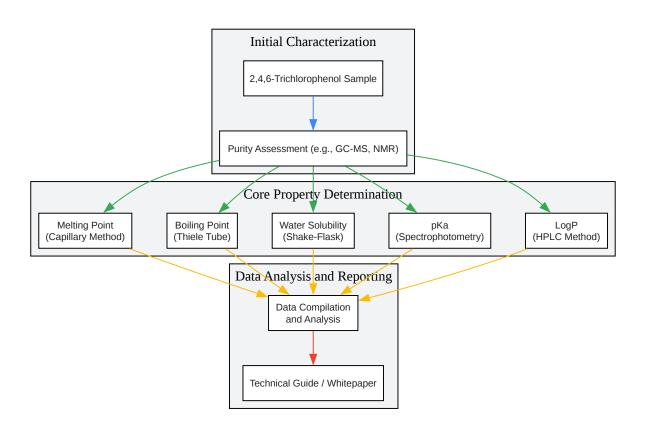
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Caption: Aerobic biodegradation of 2,4,6-Trichlorophenol.

# **Experimental Workflow for Physicochemical Property Determination**

The logical workflow for the comprehensive analysis of the physicochemical properties of a compound like **2,4,6-Trichlorophenol** is depicted below.





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